3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
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Overview
Description
3-(4-Methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxyphenyl group attached to a propanamide moiety, which is further linked to a pyrazolo[1,5-a]pyridin-3-ylmethyl group.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]pyridin-6-one scaffold have shown anticancer activity against various tumor cell lines . These compounds have been found to inhibit microtubule polymerization by binding to the colchicine site .
Mode of Action
The compound interacts with its targets, potentially inhibiting their function. For instance, similar compounds have been found to inhibit microtubule polymerization, which is crucial for cell division . This interaction leads to changes in the cell, such as inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
The inhibition of microtubule polymerization suggests that it affects the cell cycle and apoptosis pathways . The downstream effects of these changes include the inhibition of cell division and the induction of programmed cell death .
Result of Action
The result of the compound’s action is the potential inhibition of cell division and induction of apoptosis in cancer cells . This could lead to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyridine structure This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazines
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield hydroxylated derivatives, while reduction of nitro groups can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic synthesis applications, including the development of new pharmaceuticals and materials.
Biology: In biological research, 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can be utilized as a probe or inhibitor in biochemical assays. Its interactions with biological targets can provide insights into cellular processes and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it valuable for enhancing the performance and functionality of these materials.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but lacks the pyrazolo[1,5-a]pyridin-3-ylmethyl moiety.
N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide: This compound has the pyrazolo[1,5-a]pyridin-3-ylmethyl group but lacks the methoxyphenyl group.
Uniqueness: 3-(4-Methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is unique due to the combination of the methoxyphenyl group and the pyrazolo[1,5-a]pyridin-3-ylmethyl group, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-8-5-14(6-9-16)7-10-18(22)19-12-15-13-20-21-11-3-2-4-17(15)21/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSMVJXGEOFMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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